molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No.: B043894
CAS No.: 95-71-6
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Description

Methylhydroquinone (MHQ; 2-methyl-1,4-benzenediol; CAS 95-71-6) is a dihydroxy aromatic compound with a methyl substituent on the benzene ring. It is a white to off-white crystalline solid with a melting point of 125°C and high water solubility . MHQ exhibits diverse applications, including roles as an antioxidant, antimicrobial agent, and intermediate in chemical synthesis. Its enzymatic production via cytochrome P450 monooxygenases (e.g., P450 BM3 variant M3) has been optimized, achieving total turnover numbers (TTN) of 2182 and product concentrations up to 0.15 g/L . MHQ is also a metabolite in the biodegradation of xenobiotics like fenitrothion and 3-methyl-4-nitrophenol .

Preparation Methods

Oxidation-Hydrogenation of Cresol Derivatives

o-Cresol Oxidation to Methylbenzoquinone

A two-step process involves oxidizing o-cresol to methylbenzoquinone using Ti-superoxide catalysts and hydrogen peroxide. At 50–60°C, this step achieves 99% conversion and 91% selectivity . Benzene or toluene serves as the solvent, enabling efficient catalyst recovery via filtration .

Hydrogenation to Methylhydroquinone

The quinone intermediate undergoes hydrogenation with Raney nickel under 0.6 MPa H₂ at 100°C for 10+ hours. This step quantitatively reduces the quinone to MeHQ, with the catalyst reused after separation .

Table 2: Oxidation-Hydrogenation Process Parameters

StepConditionsConversion (%)Selectivity (%)
Oxidation (o-cresol)50–60°C, Ti-superoxide, H₂O₂9991
Hydrogenation100°C, 0.6 MPa H₂, Raney nickel10098

Heteropolyacid-Catalyzed Methylation

Catalyst Design and Performance

Supported heteropolyacids, such as 40% dodecatungstophosphoric acid (DTP) on montmorillonite (K10), enable efficient methylation of hydroquinone. With benzoquinone as a cocatalyst, this system achieves 100% selectivity for hydroquinone monomethyl ether (HMME), a MeHQ derivative . The reaction mechanism involves:

  • Protonation of methanol on acid sites.

  • Coupling with benzoquinone to form a methoxy intermediate.

  • Reaction with hydroquinone to yield HMME .

Comparative Advantages

  • Selectivity : No di-methylated byproducts form due to site isolation on the solid catalyst .

  • Sustainability : Solid catalysts reduce waste compared to liquid acids.

Solvent and Reaction Engineering Considerations

Solvent Selection

Solvents like toluene (b.p. 110.6°C) and ethyl acetate (b.p. 77°C) facilitate product extraction and catalyst recycling . High-boiling solvents (e.g., diethylene glycol) are avoided due to separation challenges.

Table 3: Solvent Properties in MeHQ Synthesis

SolventBoiling Point (°C)Dielectric ConstantSuitability
Toluene110.62.38Extraction
Ethyl Acetate776.02Catalyst Washing
Benzene80.12.28Limited Use

Temperature and Pressure Effects

  • Demethylation : Elevated temperatures (200–250°C) favor kinetic control but risk side reactions .

  • Hydrogenation : Moderate pressures (0.6 MPa) balance safety and reaction efficiency .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Acid-Catalyzed Demethylation : High yields (45–52%) with para-dimethoxybenzene but requires energy-intensive temperatures .

  • Oxidation-Hydrogenation : Near-quantitative yields but involves multi-step processing .

  • Heteropolyacid Catalysis : Ideal for selective methylation but limited to derivative synthesis .

Chemical Reactions Analysis

Methylhydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: It can be reduced to form hydroquinones, which are used in various applications.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methylhydroquinone is characterized by the chemical formula C7H8O2C_7H_8O_2 and is classified as a phenolic compound. Its structure includes a methyl group attached to the benzene ring of hydroquinone, enhancing its reactivity and stability. This modification allows it to serve as an effective antioxidant and stabilizer in various applications.

Industrial Applications

1. Stabilizer in Polymers:
this compound is extensively used as a stabilizer in acrylics and unsaturated polyesters. It prevents the formation of peroxides during the storage of these materials, thus prolonging their shelf life and maintaining their quality .

2. Antioxidant for Fats and Oils:
It acts as an antioxidant for fatty esters, linseed oil, and other non-food fats, inhibiting oxidative degradation that can compromise product integrity .

3. Polymerization Inhibitor:
In the polymer industry, it serves as a polymerization inhibitor, preventing unwanted reactions during the storage and transportation of specific monomers . This function is crucial in ensuring the performance of materials used in coatings, adhesives, and sealants.

4. Intermediate in Chemical Synthesis:
this compound is utilized as a reactant in synthesizing various compounds, including:

  • Semiflexible thermotropic polyesters.
  • Sesquiterpenes like (±)-helibisabonol A.
  • Polymeric materials such as poly{hexakis[(methyl)(4-hydroxyphenoxy)]cyclotriphosphazene} .

Medicinal Applications

1. Angiogenesis Inhibition:
this compound has been identified as an angiogenesis inhibitor, showing potential in therapeutic applications for diseases characterized by excessive blood vessel formation, such as certain cancers and ocular disorders .

2. Anti-inflammatory Properties:
The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions where inflammation plays a critical role .

3. Pharmacokinetics:
Research indicates that this compound can be analyzed for pharmacokinetic studies due to its interactions with biological systems . Its ability to form covalent adducts with DNA suggests implications for genetic research and toxicology studies .

Environmental Impact

This compound can be released into the environment through industrial processes. Its presence raises concerns regarding potential ecological effects; thus, understanding its behavior in different environments is crucial for assessing risks associated with its use .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits/Properties
Industrial Stabilizer in acrylicsPrevents peroxide formation
Antioxidant for fats and oilsInhibits oxidative degradation
Polymerization inhibitorExtends shelf life of monomers
Intermediate for chemical synthesisEnables production of diverse compounds
Medicinal Angiogenesis inhibitorPotential treatment for cancer
Anti-inflammatory agentReduces inflammation
Pharmacokinetic studiesAnalyzes interactions with biological systems
Environmental Industrial releaseRequires monitoring for ecological impact

Case Studies

  • Angiogenesis Inhibition Study: A study demonstrated that this compound effectively inhibited angiogenesis in vitro by interfering with the Akt signaling pathway, suggesting its potential use in cancer therapies .
  • Oxidative Stress Research: Research indicated that this compound could mitigate oxidative DNA damage caused by environmental toxins like toluene, pointing to its protective role in reproductive health .
  • Polymer Stability Testing: Various experiments have shown that incorporating this compound into acrylic formulations significantly enhances stability against thermal and oxidative degradation compared to formulations without it .

Mechanism of Action

The mechanism of action of methylhydroquinone involves its ability to undergo redox reactions. It can act as an oxidizing or reducing agent, depending on the conditions. In biological systems, it can inhibit the growth of cells by interfering with cellular redox processes and inducing oxidative stress . This makes it a potential candidate for therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroquinone (1,4-Benzenediol)

  • Structure and Properties: Hydroquinone lacks the methyl group present in MHQ, resulting in a simpler structure (CAS 123-31-9; MP 171–175°C). It is widely used in photography and cosmetics but has stricter regulatory limits due to toxicity concerns .
  • Reactivity: Unlike MHQ, hydroquinone undergoes direct oxidation to 1,4-benzoquinone. MHQ’s methyl group stabilizes intermediates, altering reaction pathways; for example, MHQ oxidizes to methylbenzoquinone with 95% selectivity using H₂O₂ .
  • Biological Activity: Hydroquinone exhibits lower lipid peroxidation inhibition (IC₅₀ ~2.6 µM for Trolox vs. 14.5 µM for MHQ derivatives) .

Prenylated Hydroquinones

  • Structure: Prenyl groups (e.g., in 1-O-methyl-2-[(2′E)-diprenyl]-hydroquinone from Piper crassinervium) enhance lipophilicity, improving membrane interaction.
  • Antioxidant Capacity: Prenylated MHQ derivatives show superior radical scavenging in DPPH assays (93–97% activity at 230 µM) compared to non-prenylated analogs. However, their IC₅₀ for lipid peroxidation (14.5 µM) remains lower than α-tocopherol (IC₅₀ 2.6 µM) .
  • Synthesis : Prenylated derivatives require complex biosynthesis pathways, whereas MHQ is efficiently produced via enzymatic hydroxylation of toluene .

Methylbenzoquinone

  • Structure and Synthesis: Methylbenzoquinone (oxidation product of MHQ) shares the methyl substituent but lacks hydroxyl groups. It is synthesized via MHQ oxidation with H₂O₂ (59% yield) .
  • Applications : Used in redox chemistry and polymer production, contrasting with MHQ’s role in antimicrobial and antioxidant formulations .

1-Hydroxy-2-methylanthraquinone

  • Structure: Features an anthraquinone backbone with hydroxyl and methyl groups.
  • Applications : Primarily used in dyes and pharmaceuticals, differing from MHQ’s focus on biodegradation and enzymatic synthesis .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound CAS No. Formula Melting Point (°C) Water Solubility
Methylhydroquinone 95-71-6 C₇H₈O₂ 125 High
Hydroquinone 123-31-9 C₆H₆O₂ 171–175 Moderate
Methylbenzoquinone 553-97-7 C₇H₆O₂ 68–70 Low

Table 2: Antioxidant Activity Comparison

Compound DPPH Scavenging (%) Lipid Peroxidation IC₅₀ (µM)
This compound derivatives 93–97 (230 µM) 14.5
α-Tocopherol 95 (230 µM) 2.6
Trolox N/A 2.6
Prenylated hydroquinones 80 (58 µM) 26.4–63.1

Key Research Findings

  • Antimicrobial Activity: MHQ in Macrotermes bellicosus extracts inhibits Staphylococcus aureus, comparable to hydroquinone but with enhanced stability due to the methyl group .
  • Biodegradation: Burkholderia strains metabolize 3-methyl-4-nitrophenol to MHQ via plasmid-encoded pathways, a route absent in hydroquinone degradation .

Biological Activity

Methylhydroquinone (MHQ) is a derivative of hydroquinone, recognized for its significant biological activities, particularly in antioxidant defense and potential therapeutic applications. This article explores the biological activity of MHQ through various studies, highlighting its antioxidant properties, metabolic pathways, and implications in health and disease.

Antioxidant Properties

MHQ exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. Several studies have demonstrated its capacity to scavenge free radicals and inhibit lipid peroxidation.

  • Radical Scavenging Activity : In assays measuring radical scavenging, MHQ demonstrated effective inhibition of reactive oxygen species (ROS). For instance, in the DPPH assay, MHQ showed an IC50 value of approximately 14.5 μM, indicating potent radical scavenging capabilities comparable to well-known antioxidants like α-tocopherol .
  • Lipid Peroxidation Inhibition : MHQ has been shown to inhibit lipid peroxidation in various models. In a study utilizing rat liver microsomes, MHQ exhibited an IC50 value of 2.22 μM for lipid peroxidation inhibition, demonstrating its effectiveness against oxidative damage .

Metabolic Pathways

MHQ is also involved in metabolic processes within microorganisms. It serves as an intermediate in the degradation of fenitrothion by certain bacterial strains such as Burkholderia sp. NF100. The catabolic gene responsible for this degradation pathway has been identified as mhq, highlighting the compound's role in bioremediation .

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that structural modifications of hydroquinone derivatives can enhance their antitumor activity. For example, compounds derived from MHQ exhibited increased cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of non-modified hydroquinones .
  • Toxicity Assessments : Despite its beneficial properties, MHQ's toxicity has been a concern. Studies have shown that hydroquinone derivatives can induce genotoxic effects in mammalian cells, leading to DNA damage and potential carcinogenic outcomes . The toxicity profile emphasizes the need for careful consideration when evaluating the therapeutic use of MHQ.
  • Environmental Impact : The environmental toxicity of hydroquinones, including MHQ, has been documented. Hydroquinones are significantly more toxic to aquatic organisms than other phenolic compounds, with acute toxicity values indicating potential risks to aquatic ecosystems .

Summary Table of Biological Activities

Activity Measurement Method IC50 Value (μM) Reference
Radical Scavenging ActivityDPPH Assay14.5
Lipid Peroxidation InhibitionRat Liver Microsomes2.22
Antitumor ActivityVarious Cancer Cell LinesVaries (lower than non-modified)
Environmental ToxicityAquatic Toxicity TestsEC50 = 0.15 mg/L

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for synthesizing and characterizing methylhydroquinone in laboratory settings?

  • Methodological Answer :

  • Synthesis : this compound can be synthesized via electrophilic substitution or catalytic methylation of hydroquinone. Ensure purity by recrystallization in ethanol or methanol.
  • Characterization : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify fragmentation patterns (e.g., m/z 143 and 183 ions indicative of aldehyde groups) and NMR (¹H/¹³C) to confirm structural isomers. For example, trimethylsilylated derivatives help resolve stereoisomers in chromatograms .
  • Purity Assessment : Conduct HPLC with UV detection (λ = 280 nm) and compare retention times against certified standards.

Q. How can this compound be reliably detected in biological or environmental samples?

  • Methodological Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges for biological matrices (e.g., urine, blood) or liquid-liquid extraction for environmental samples.
  • Quantification : Employ HPLC-UV/Vis or LC-MS/MS for high sensitivity (detection limits ≤ 0.1 ppm). For microbial degradation studies, track intermediates like methyl-4-hydroxymuconic acid semialdehyde via GC-MS fragmentation patterns .
  • Quality Control : Include internal standards (e.g., deuterated hydroquinone) and validate recovery rates (≥85%) across replicates .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's biodegradation pathways in microbial communities?

  • Methodological Answer :

  • Model Systems : Use mixed microbial consortia (e.g., Sphingomonas spp.) in batch reactors with this compound as the sole carbon source. Monitor degradation kinetics via OD600 and metabolite profiling .
  • Metabolic Division of Labor (MDOL) : Apply dual-species models (e.g., Escherichia coli and Pseudomonas putida) to simulate substrate privatization. Use RNA-seq to identify upregulated genes (e.g., dioxygenases) during degradation .
  • Analytical Validation : Combine stoichiometric modeling (e.g., flux balance analysis) with LC-HRMS to quantify pathway intermediates and validate carbon flux .

Q. How can researchers resolve contradictory data on this compound's photostability and toxicity in dermatological studies?

  • Methodological Answer :

  • Photostability Assays : Exclude UV-sensitive batches by pre-screening with HPLC-PDA (Photodiode Array) under controlled UV irradiation (λ = 310–400 nm). Track degradation products like quinones .
  • Toxicity Testing : Use epidermal keratinocyte models (e.g., HaCaT cells) for dose-response studies (0.1–10 mM). Measure ROS generation via fluorescent probes (e.g., DCFH-DA) and validate with ELISA for inflammatory markers (IL-6, TNF-α) .
  • Statistical Reconciliation : Apply multivariate analysis (ANOVA with Tukey post-hoc) to account for inter-subject variability in patch test data .

Q. What strategies mitigate reproducibility challenges in enzymatic studies of this compound cleavage?

  • Methodological Answer :

  • Enzyme Purification : Isolate hydroquinone dioxygenase via affinity chromatography (Ni-NTA for His-tagged enzymes) and confirm activity via UV-Vis (absorbance at 340 nm for NADH oxidation) .
  • Reaction Optimization : Standardize buffer conditions (pH 7.4, 25°C) and cofactors (Fe²⁺, ascorbate). Use stopped-flow spectroscopy to capture transient intermediates.
  • Data Validation : Replicate experiments across ≥3 independent enzyme batches and report ICC (Intraclass Correlation Coefficient) for activity measurements (target ICC ≥ 0.8) .

Q. Methodological Best Practices

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details (e.g., synthetic protocols) into supplementary files and citing all analytical validation steps .
  • Ethical Compliance : For toxicology studies, follow ICH guidelines for human/animal ethics, including informed consent and IRB approval .

Properties

IUPAC Name

2-methylbenzene-1,4-diol
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InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
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InChI Key

CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)O
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID4020876
Record name Methylhydroquinone
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Molecular Weight

124.14 g/mol
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Physical Description

Off-white solid with a slight odor; [Eastman Chemical MSDS]
Record name 2-Methyl-1,4-hydroquinone
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Methyl-1,4-hydroquinone
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CAS No.

95-71-6
Record name Methylhydroquinone
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Synthesis routes and methods I

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
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Synthesis routes and methods II

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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peracetic acid
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peracid
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peracetic acid
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Synthesis routes and methods III

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
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peracetic acid
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Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of meta-cresol was used in place of para-cresol and 0.05 mol of perpropionic acid was used in place of peracetic acid. The results showed the conversion of meta-cresol to be 3.8 percent and the yields of 3-methyl-1,2-dihydroxybenzene, 4-methyl-1,2-dihydroxybenzene and 3-methyl-1,4-dihydroxybenzene based on the consumed propionic acid to be 19.5 mol percent, 26.4 mol percent and 42.1 mol percent respectively.
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Synthesis routes and methods V

Procedure details

In the same microreactor with the previous procedures there are charged 8.0 g amorphous BPO4 calcined at 170° C., 8.0 g hydroquinone and 7.9 g dimethylether, at a weight ratio 1/1/1. The hydroquinone conversion is 52% by moles, the yield to methyl hydroquinone 45% by moles and the selectivity to methyl hydroquinone 87% by moles. The gas-chromatographic analysis of the products gave the following result:
[Compound]
Name
BPO4
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8 g
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8 g
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7.9 g
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Retrosynthesis Analysis

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